molecular formula C2H3ClF2O B1350893 2-Chloro-2,2-difluoroethanol CAS No. 464-00-6

2-Chloro-2,2-difluoroethanol

Cat. No. B1350893
CAS RN: 464-00-6
M. Wt: 116.49 g/mol
InChI Key: KWSLNKPYNZTHLJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,2-difluoroethanol, a related compound, has been described in patents. One method involves using methyl difluoroacetate or ethyl difluoroacetate as a raw material, and lithium aluminum hydride as a reducing agent . The reaction conditions include neutralizing an organic solution to a temperature of subzero 20°C-0°C .


Molecular Structure Analysis

The molecular formula of 2-Chloro-2,2-difluoroethanol is C2H3ClF2O . Its average mass is 116.494 Da and its monoisotopic mass is 115.984047 Da .


Chemical Reactions Analysis

The chemical reactions involving 2,2-difluoroethanol have been studied. For example, the reaction of 2-bromopropane with sodium ethoxide in ethanol can lead to elimination to give propene, which competes with substitution to give ethyl isopropyl ether .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-2,2-difluoroethanol include a molecular formula of C2H3ClF2O and an average mass of 116.494 Da . It is used for R&D purposes and is not intended for medicinal, household, or other uses .

Safety and Hazards

Safety data sheets advise avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes when handling 2-Chloro-2,2-difluoroethanol . Protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured .

Future Directions

The future directions of 2-Chloro-2,2-difluoroethanol could involve its use in the synthesis of other compounds. For instance, a patent describes a process for preparing 2,2-difluoroethanol from 2,2-difluoro-1-chloroethane . This suggests potential future applications in large-scale industrial production .

Mechanism of Action

Target of Action

It’s classified as aSpecific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) . This suggests that it may interact with the respiratory tract and cause irritation.

Mode of Action

Given its classification as a respiratory tract irritant, it may interact with the cells of the respiratory tract, leading to inflammation and irritation .

Biochemical Pathways

It’s mentioned as a biochemical for proteomics research , suggesting it may be involved in protein-related pathways.

Pharmacokinetics

Its physical state is listed as a liquid , which could influence its absorption and distribution in the body.

Result of Action

It’s classified as a respiratory tract irritant , indicating that exposure could lead to inflammation and irritation at the cellular level in the respiratory tract.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Chloro-2,2-difluoroethanol. For instance, it’s recommended to prevent the chemical from entering drains and the environment . This suggests that environmental contamination could potentially affect its stability and efficacy.

properties

IUPAC Name

2-chloro-2,2-difluoroethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3ClF2O/c3-2(4,5)1-6/h6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWSLNKPYNZTHLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30397556
Record name 2-chloro-2,2-difluoroethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-2,2-difluoroethanol

CAS RN

464-00-6
Record name 2-chloro-2,2-difluoroethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-2,2-difluoroethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 2-chloro-2,2-difluoroethanol formed in the body and what happens to it?

A1: 2-Chloro-2,2-difluoroethanol is formed as a metabolite of HCFC-132b, a potential substitute for ozone-depleting chlorofluorocarbons []. Following HCFC-132b administration to rats, 2-chloro-2,2-difluoroethanol was primarily found conjugated with glucuronic acid and excreted in the urine. This conjugation process suggests the body attempts to detoxify and eliminate this metabolite. Unconjugated 2-chloro-2,2-difluoroethanol was not detected in the urine [].

Q2: What is the significance of 2-chloro-2,2-difluoroethanol being found as a glucuronide conjugate in urine?

A2: The conjugation of 2-chloro-2,2-difluoroethanol with glucuronic acid indicates a detoxification process occurring in the liver. This conjugation makes the molecule more water-soluble, facilitating its excretion in the urine and preventing potential accumulation in the body [].

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